molecular formula C20H14N2O4 B5115664 4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid

4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid

Cat. No.: B5115664
M. Wt: 346.3 g/mol
InChI Key: UYDYIXFXFIVAOV-DHDCSXOGSA-N
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Description

4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMIC or Indocyanine Green (ICG) and is a water-soluble tricarbocyanine dye. It has been used as a diagnostic tool in medical imaging and has also shown promising results in the field of nanomedicine.

Mechanism of Action

The mechanism of action of 4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid involves its ability to bind to plasma proteins, particularly albumin. This binding results in the formation of a complex that has a longer half-life and increased stability in the bloodstream. The compound also exhibits fluorescence properties, which makes it useful in imaging applications.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and is well-tolerated by the body. It is rapidly cleared from the bloodstream by the liver and excreted through the bile. The compound has also been shown to have antioxidant properties and can scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid is its high water solubility, which makes it easy to handle in laboratory experiments. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, the compound's fluorescence properties can be affected by factors such as pH and temperature, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid. These include:
1. Development of new imaging techniques that utilize the compound's fluorescence properties.
2. Exploration of the compound's potential in targeted drug delivery and photodynamic therapy.
3. Investigation of the compound's antioxidant properties and its potential in treating oxidative stress-related diseases.
4. Optimization of the compound's synthesis method to improve yield and reduce production costs.
5. Study of the compound's interactions with different plasma proteins to better understand its mechanism of action.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its high water solubility, stability, and fluorescence properties make it a valuable tool in medical imaging and nanomedicine. Further research in this area can lead to the development of new diagnostic and therapeutic approaches that can benefit patients.

Synthesis Methods

The synthesis of 4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid involves the reaction of indole-3-acetaldehyde with malonic acid in the presence of sodium ethoxide. This reaction results in the formation of indole-3-acetaldehyde malonic acid diethyl ester, which is then hydrolyzed to form the desired compound.

Scientific Research Applications

4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid has been extensively studied for its applications in medical imaging. It is commonly used as a contrast agent in fluorescence-based imaging techniques such as fluorescence angiography and fluorescence-guided surgery. The compound has also been explored for its potential in targeted drug delivery and photodynamic therapy.

Properties

IUPAC Name

4-[(E)-2-[1-(carboxymethyl)indol-3-yl]-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-10-15(13-5-7-14(8-6-13)20(25)26)9-16-11-22(12-19(23)24)18-4-2-1-3-17(16)18/h1-9,11H,12H2,(H,23,24)(H,25,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDYIXFXFIVAOV-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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